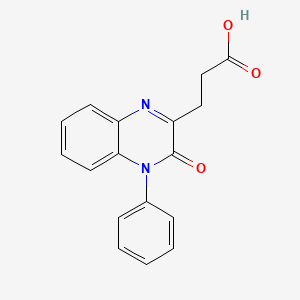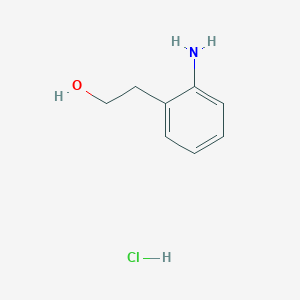
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacological Review of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), have been studied extensively for their pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antidiabetic activities (Naveed et al., 2018). These compounds, naturally found in green coffee extracts and tea, showcase the potential for a broad range of therapeutic roles due to their ability to modulate lipid metabolism and glucose in metabolic-related disorders.
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, known for their anticancer properties, have received significant attention for their potential as traditional and synthetic antitumor agents. The pharmacological interest in these compounds has grown due to their effectiveness against various types of cancer, underscoring the medicinal value of investigating similar compounds for their anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).
Role of Caffeic Acid in Neuroprotection and Alzheimer's Disease
Caffeic acid and its derivatives have demonstrated significant neuroprotective effects, particularly in models of Alzheimer's disease. These compounds offer potential therapeutic benefits through antioxidant effects and specific mechanisms targeting β-amyloid formation and aggregation (Habtemariam, 2017).
Antioxidant Properties of Hydroxycinnamic Acids
The structure-activity relationships of hydroxycinnamic acids (HCAs) have been explored to generate more potent antioxidant molecules. The presence of an unsaturated bond on the side chain is crucial for their activity, highlighting the importance of structural features in their antioxidant efficacy (Razzaghi-Asl et al., 2013).
特性
IUPAC Name |
3-(3-oxo-4-phenylquinoxalin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNXMKDRYFFUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2475670.png)



![N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2475678.png)


![2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2475681.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenoxy]ethyl}piperidine-2-carboxamide](/img/structure/B2475682.png)
![(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2475683.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2475685.png)
![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)